4-TERT-BUTYLANILINE-D15
Overview
Description
4-TERT-BUTYLANILINE-D15: is a deuterium-labeled compound, specifically a derivative of 4-tert-butylaniline. The compound is characterized by the substitution of hydrogen atoms with deuterium, resulting in a molecular formula of C10D15N. This isotopic labeling is often used in various scientific research applications, particularly in the fields of chemistry and pharmacology, to study reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYLANILINE-D15 typically involves the deuteration of 4-tert-butylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 4-TERT-BUTYLANILINE-D15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-tert-butylbenzoquinone.
Reduction: Regeneration of 4-tert-butylaniline.
Substitution: Formation of 4-tert-butyl-2-bromoaniline or 4-tert-butyl-2-nitroaniline.
Scientific Research Applications
4-TERT-BUTYLANILINE-D15 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYLANILINE-D15 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes.
Comparison with Similar Compounds
4-TERT-BUTYLANILINE: The non-deuterated form of the compound, used in similar applications but without the benefits of isotopic labeling.
4-TERT-BUTYL-2-BROMOANILINE: A halogenated derivative used in organic synthesis.
4-TERT-BUTYL-2-NITROANILINE: A nitrated derivative with applications in dye and pigment production.
Uniqueness: 4-TERT-BUTYLANILINE-D15 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific investigations.
Properties
CAS No. |
1219794-71-4 |
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Molecular Formula |
C10H15N |
Molecular Weight |
164.329 |
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
InChI Key |
WRDWWAVNELMWAM-JYJYZAGRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)N |
Synonyms |
4-TERT-BUTYLANILINE-D15 |
Origin of Product |
United States |
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